

Thermodynamic Properties of 1H-Indene, 5-ethyl-2,3-dihydro-: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1H-Indene, 5-ethyl-2,3-dihydro-

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the thermodynamic properties of the organic compound **1H-Indene, 5-ethyl-2,3-dihydro-**, also known as 5-ethylindan. Due to a scarcity of direct experimental data for this specific molecule, this document leverages available data for structurally related compounds, outlines established experimental protocols for determining key thermodynamic parameters, and presents a logical workflow for such a characterization.

Introduction

1H-Indene, 5-ethyl-2,3-dihydro- is an alkyl-substituted indan. The thermodynamic properties of such compounds are crucial for a variety of applications, including reaction engineering, process design, and understanding intermolecular interactions in biological systems. This guide synthesizes available information to provide a comprehensive resource for researchers.

Quantitative Data on Related Compounds

Direct experimental thermodynamic data for **1H-Indene, 5-ethyl-2,3-dihydro-** is not readily available in the public domain. However, a key study by Good (1971) provides valuable data on the enthalpies of combustion and formation for indan and several of its alkylated derivatives^[1]. These data, presented in Table 1, can serve as a basis for estimating the properties of 5-ethylindan. The NIST WebBook entry for 2,3-dihydro-5-ethyl-1H-indene indicates that

thermophysical and thermochemical data may be available through their subscription-based Thermo Tables.[\[2\]](#)

Table 1: Standard Enthalpies of Combustion and Formation of Indan and Various Alkylindans in the Liquid State at 298.15 K[\[1\]](#)

Compound	Standard Enthalpy of Combustion (ΔH_c°) (kJ/mol)	Standard Enthalpy of Formation (ΔH_f°) (kJ/mol)
Indan	-4982.49 \pm 1.38	-16.40 \pm 1.38
1,1-Dimethylindan	-6275.89 \pm 1.76	-110.37 \pm 1.80
4,6-Dimethylindan	-6265.72 \pm 1.51	-120.50 \pm 1.55
4,7-Dimethylindan	-6263.76 \pm 1.46	-122.47 \pm 1.51
1,1,4,6-Tetramethylindan	-7556.28 \pm 2.72	-214.51 \pm 2.76
1,1,4,7-Tetramethylindan	-7564.23 \pm 1.72	-206.56 \pm 1.76
1,1,4,6,7-Pentamethylindan (solid)	-8192.32 \pm 2.01	-263.09 \pm 2.05
1,1-Dimethyl-6-tert-butylindan	-8872.49 \pm 2.43	-367.77 \pm 2.47

Note: The original data was reported in kcal/mol and has been converted to kJ/mol for this table.

The data in Table 1 demonstrates the effect of alkyl substitution on the thermodynamic properties of the indan core. This information can be utilized in group additivity methods to estimate the enthalpy of formation for **1H-Indene**, **5-ethyl-2,3-dihydro**-.[\[3\]](#)

Experimental Protocols

The determination of the thermodynamic properties of a compound like **1H-Indene**, **5-ethyl-2,3-dihydro**- involves a series of well-established experimental techniques. The following sections detail the methodologies for measuring key parameters.

Enthalpy of Formation via Combustion Calorimetry

The standard enthalpy of formation (ΔH_f°) is a fundamental thermodynamic property. For organic compounds, it is typically determined indirectly from the enthalpy of combustion (ΔH_c°), which is measured experimentally using a bomb calorimeter.^{[4][5][6]}

Methodology:

- **Sample Preparation:** A precisely weighed sample of high-purity **1H-Indene, 5-ethyl-2,3-dihydro-** is placed in a crucible within a high-pressure vessel (the "bomb").
- **Pressurization:** The bomb is filled with an excess of pure oxygen to a pressure of approximately 30 atm.
- **Immersion and Ignition:** The bomb is submerged in a known quantity of water in a well-insulated calorimeter. The sample is then ignited electrically.
- **Temperature Measurement:** The temperature change of the water is meticulously recorded.
- **Calculation:** The heat released by the combustion reaction is calculated from the temperature rise and the heat capacity of the calorimeter system. The standard enthalpy of combustion is then determined. From this, the standard enthalpy of formation can be calculated using Hess's Law, which involves the known standard enthalpies of formation of the combustion products (CO_2 and H_2O).^{[7][8]}

Heat Capacity Determination

The heat capacity (C_p), which is the amount of heat required to raise the temperature of a substance by a given amount, can be measured using several calorimetric techniques.^{[9][10]}

a) Differential Scanning Calorimetry (DSC):

DSC is a widely used technique to measure the heat capacity of liquids and solids as a function of temperature.^[4]

Methodology:

- **Sample and Reference Pans:** A small, accurately weighed sample of the compound is sealed in an aluminum pan. An empty, sealed pan serves as a reference.
- **Controlled Heating:** Both pans are heated at a controlled, linear rate.
- **Heat Flow Measurement:** The instrument measures the difference in heat flow required to maintain the sample and reference pans at the same temperature. This difference is directly proportional to the heat capacity of the sample.

b) Isothermal Flow Calorimetry:

This method is particularly suitable for determining the heat capacity of liquids over a wide range of temperatures and pressures.^[9]

Methodology:

- **Controlled Flow:** The liquid sample is pumped at a constant, known flow rate through a heated tube within an isothermal calorimeter.
- **Temperature Measurement:** The temperature of the liquid is measured before and after it passes through the heated section.
- **Heat Input:** A known amount of heat is supplied to the liquid.
- **Calculation:** The heat capacity is calculated from the flow rate, the heat input, and the measured temperature change.

Vapor Pressure Measurement

Vapor pressure is a critical property for understanding liquid-vapor equilibria. The Knudsen effusion method is a common technique for determining the vapor pressure of substances with low volatility.^{[11][12]}

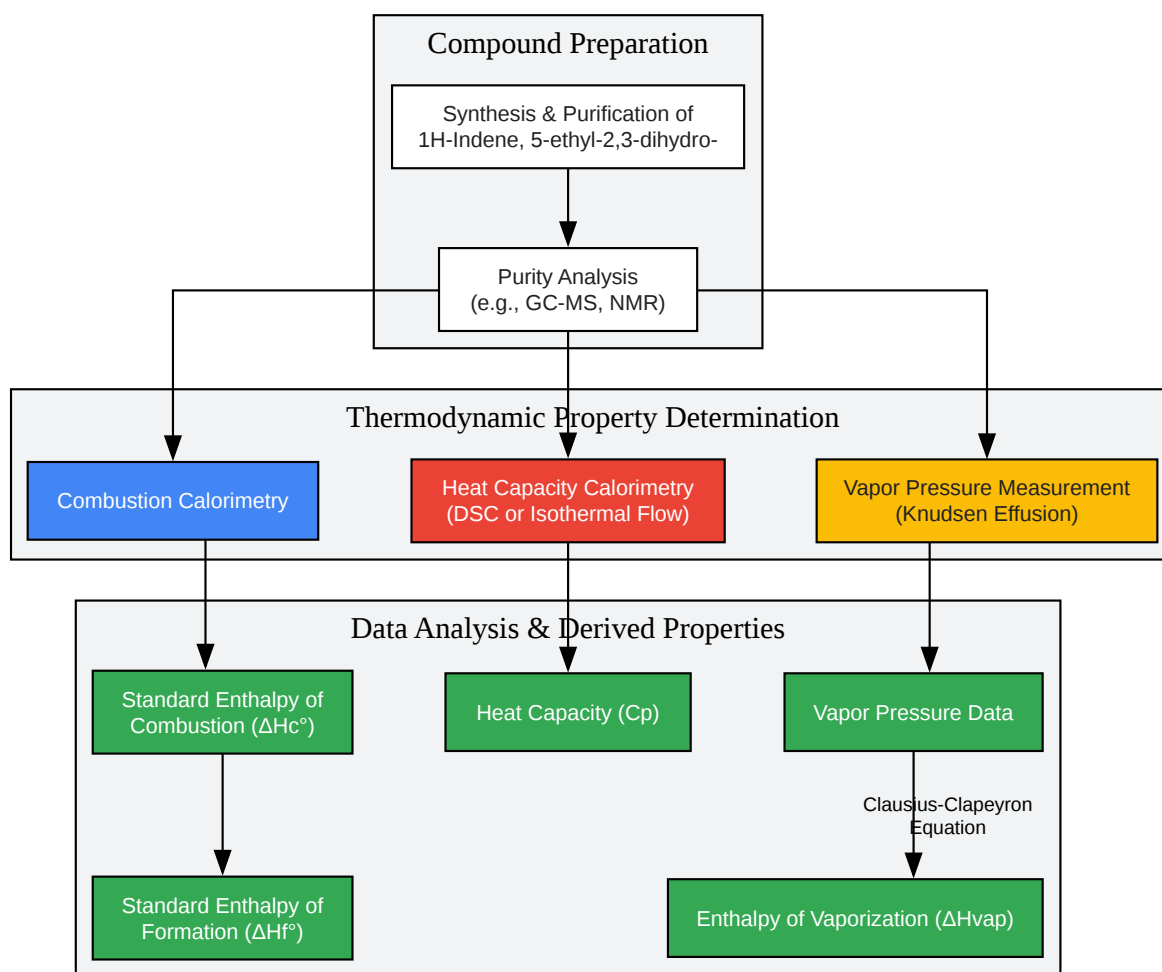
Methodology:

- **Knudsen Cell:** A small amount of the sample is placed in a Knudsen cell, which is a container with a small, well-defined orifice.

- High Vacuum: The cell is placed in a high-vacuum chamber.
- Effusion: At a given temperature, the substance will effuse through the orifice as a molecular beam.
- Mass Loss Measurement: The rate of mass loss from the cell is measured using a sensitive microbalance.
- Calculation: The vapor pressure is calculated from the rate of mass loss, the area of the orifice, the temperature, and the molar mass of the substance using the Hertz-Knudsen equation.

Mandatory Visualization

The following diagram illustrates a logical workflow for the experimental determination of the key thermodynamic properties of **1H-Indene, 5-ethyl-2,3-dihydro-**.



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Experimental workflow for thermodynamic characterization.

Conclusion

While direct experimental data for the thermodynamic properties of **1H-Indene, 5-ethyl-2,3-dihydro-** are limited, this guide provides a framework for its characterization. By utilizing data from structurally similar compounds as a predictive tool and employing the detailed experimental protocols outlined, researchers can obtain the necessary thermodynamic parameters. This information is invaluable for professionals in drug development and chemical

research, enabling a deeper understanding of the compound's behavior and facilitating its application in various scientific and industrial contexts.

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